N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide
Overview
Description
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a dimethylamino group, a sulfonyl group, and two fluorine atoms attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide typically involves the reaction of 2,5-difluoro-4-methylbenzoic acid with dimethylamine and a sulfonylating agent. One common method involves the use of sulfonyl chloride as the sulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent, leveraging its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[(Dimethylamino)sulfonyl]-4-methylbenzamide: Lacks the fluorine atoms, which may affect its reactivity and biological activity.
N-[(Dimethylamino)sulfonyl]-2,5-dichloro-4-methylbenzamide: Contains chlorine atoms instead of fluorine, potentially altering its chemical properties and applications.
Uniqueness
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is unique due to the presence of both fluorine atoms and the sulfonamide group. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-2,5-difluoro-4-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3S/c1-6-4-9(12)7(5-8(6)11)10(15)13-18(16,17)14(2)3/h4-5H,1-3H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAYKQMYYMCEBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NS(=O)(=O)N(C)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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